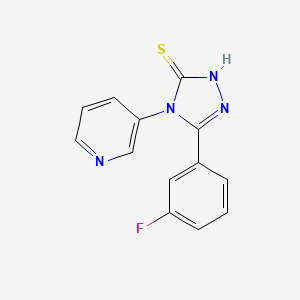![molecular formula C22H21NO3 B11062016 6-methyl-4-[4-(propan-2-yl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11062016.png)
6-methyl-4-[4-(propan-2-yl)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-ISOPROPYLPHENYL)-6-METHYL-4,6-DIHYDRO-2H-PYRANO[3,2-C]QUINOLINE-2,5(3H)-DIONE is a complex organic compound that belongs to the class of pyranoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyranoquinoline core, which is fused with a quinoline ring and a pyran ring, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ISOPROPYLPHENYL)-6-METHYL-4,6-DIHYDRO-2H-PYRANO[3,2-C]QUINOLINE-2,5(3H)-DIONE can be achieved through a multi-component reaction involving an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil. This reaction is typically carried out in the presence of a catalyst such as trityl chloride in chloroform under reflux conditions . The reaction conditions are mild and do not require high temperatures or pressures, making it an efficient and environmentally friendly method.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Catalysts such as trityl chloride or other organic catalysts can be employed to facilitate the reaction under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-ISOPROPYLPHENYL)-6-METHYL-4,6-DIHYDRO-2H-PYRANO[3,2-C]QUINOLINE-2,5(3H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products Formed
Oxidation: The major products include quinoline derivatives with oxidized functional groups.
Reduction: The major products are reduced forms of the pyranoquinoline core.
Substitution: The major products are substituted pyranoquinoline derivatives.
Scientific Research Applications
4-(4-ISOPROPYLPHENYL)-6-METHYL-4,6-DIHYDRO-2H-PYRANO[3,2-C]QUINOLINE-2,5(3H)-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-ISOPROPYLPHENYL)-6-METHYL-4,6-DIHYDRO-2H-PYRANO[3,2-C]QUINOLINE-2,5(3H)-DIONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinolines: These compounds share a similar core structure and have been studied for their biological activities.
Quinolines and Quinolones: These compounds are known for their antimicrobial and anticancer properties.
Uniqueness
4-(4-ISOPROPYLPHENYL)-6-METHYL-4,6-DIHYDRO-2H-PYRANO[3,2-C]QUINOLINE-2,5(3H)-DIONE is unique due to its specific structural features, including the isopropylphenyl and methyl groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C22H21NO3 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
6-methyl-4-(4-propan-2-ylphenyl)-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione |
InChI |
InChI=1S/C22H21NO3/c1-13(2)14-8-10-15(11-9-14)17-12-19(24)26-21-16-6-4-5-7-18(16)23(3)22(25)20(17)21/h4-11,13,17H,12H2,1-3H3 |
InChI Key |
GQFPKFYHFNJTHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=O)OC3=C2C(=O)N(C4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(quinolin-8-ylsulfanyl)acetyl]benzamide](/img/structure/B11061943.png)
![3-(2-Chlorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11061944.png)
![1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11061947.png)
![1-(4-Chlorobenzyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11061948.png)
![ethyl 6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B11061953.png)
![1-(4-Fluorophenyl)-3-{4-[2-(4-methylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11061955.png)
![1-(4-chlorobenzyl)-4-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11061957.png)
methanone](/img/structure/B11061961.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11061971.png)
![3-(2-chlorophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11061975.png)
![5-bromo-1-[(2-chloroethoxy)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11061984.png)
![2-Ethyl-7-(4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11061986.png)

![3-chloro-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11061998.png)
